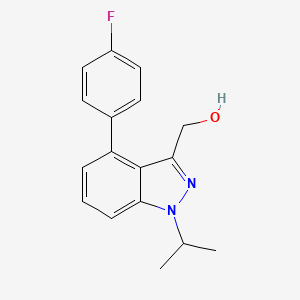
(4-(4-fluorophenyl)-1-isopropyl-1H-indazol-3-yl)methanol
Übersicht
Beschreibung
The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include the type of compound it is (e.g., organic, inorganic, polymer, etc.) and its role or use in scientific research or industry.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the steps involved in the synthesis process.Molecular Structure Analysis
This involves determining the 3D structure of the molecule, which can be done using techniques like X-ray crystallography, NMR spectroscopy, or computational methods.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, including its reactivity, the conditions under which it reacts, and the products of its reactions.Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties (e.g., melting point, boiling point, solubility, etc.) and chemical properties (e.g., acidity/basicity, redox potential, etc.).Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Applications
- Synthesis Techniques : A study by Tang and Fu (2018) demonstrated the synthesis of a similar compound, 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone, indicating its potential in chemical synthesis and crystal structure analysis (Zhi-hua Tang & W. Fu, 2018).
- Crystal Structure Characterization : Kariuki et al. (2021) studied isostructural compounds involving 4-fluorophenyl, contributing to the understanding of crystallographic properties and molecular conformations (B. Kariuki, B. F. Abdel-Wahab, & G. El‐Hiti, 2021).
Chemical Properties and Analysis
- Refractive Indices Study : Chavan and Gop (2016) examined the refractive indices of a similar compound, 3-(4-Fluorophenyl)-1-phenylprop-2-EN-1-One, in various solvent mixtures, providing insights into its chemical properties (S. K. Chavan & B. A. Gop, 2016).
- Theoretical Studies : Trivedi (2017) conducted a theoretical study of a related compound, (RS)-(4-fluorophenyl) (pyridine-2yl) methanol, using density functional theory, which can be relevant for understanding the molecular behavior of similar compounds (S. Trivedi, 2017).
Antimicrobial and Antitumour Activity
- Antitumour Activity : The study by Tang and Fu (2018) also mentioned the distinct inhibition of cancer cell lines by the synthesized compound, suggesting its potential application in cancer research (Zhi-hua Tang & W. Fu, 2018).
- Antimicrobial Activity : Kumar et al. (2012) synthesized and evaluated the antimicrobial activity of compounds similar to the one , contributing to the understanding of its potential applications in treating microbial infections (Satyender Kumar, Meenakshi, Sunil Kumar, & Parvin Kumar, 2012).
Photophysical Properties
- Fluorescence and Photophysical Study : Padalkar et al. (2015) researched on fluorescent triazolyl derivatives, which could provide insights into the photophysical properties of related compounds, including (4-(4-fluorophenyl)-1-isopropyl-1H-indazol-3-yl)methanol (Vikas Padalkar, Sandip K. Lanke, Santosh B. Chemate, & N. Sekar, 2015).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and other safety-related properties. This information is typically found in the compound’s Material Safety Data Sheet (MSDS).
Zukünftige Richtungen
This could involve speculating on potential future uses for the compound, based on its properties and behavior. It could also involve suggesting further studies that could be done to learn more about the compound.
Please note that this is a general guide and the specifics may vary depending on the particular compound and the available information. For a specific compound like “(4-(4-fluorophenyl)-1-isopropyl-1H-indazol-3-yl)methanol”, you would need to consult the relevant scientific literature or databases. If you have access to a university library or a similar resource, they may be able to help you find more information. Alternatively, you could consider reaching out to researchers who specialize in this area. They may be able to provide more specific information or suggest relevant resources.
Eigenschaften
IUPAC Name |
[4-(4-fluorophenyl)-1-propan-2-ylindazol-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O/c1-11(2)20-16-5-3-4-14(17(16)15(10-21)19-20)12-6-8-13(18)9-7-12/h3-9,11,21H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFFKSBOCTLVXEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC(=C2C(=N1)CO)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(4-fluorophenyl)-1-isopropyl-1H-indazol-3-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



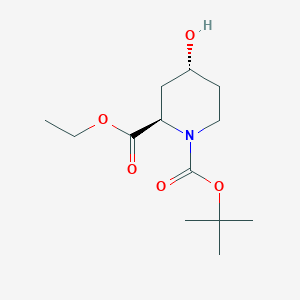
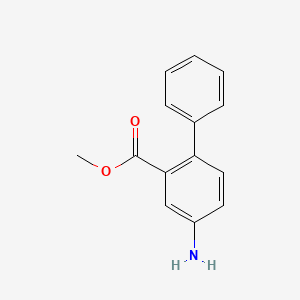
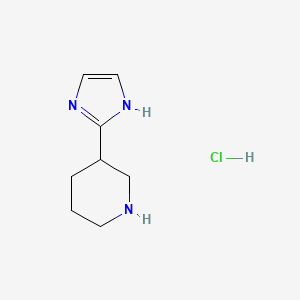
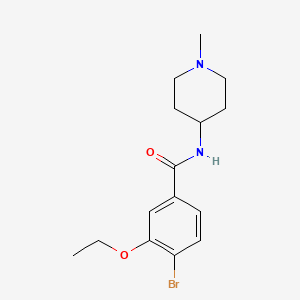
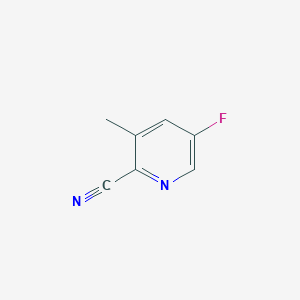
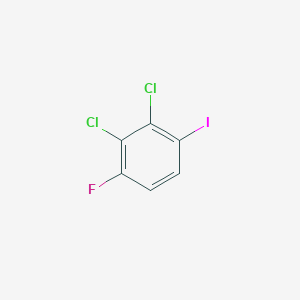
![1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one](/img/structure/B1403260.png)
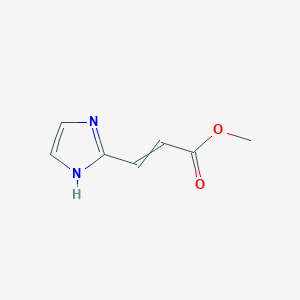
![2-(((3aR,4R,6R,6aR)-6-(6-Amino-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl)isoindoline-1,3-dione](/img/structure/B1403263.png)
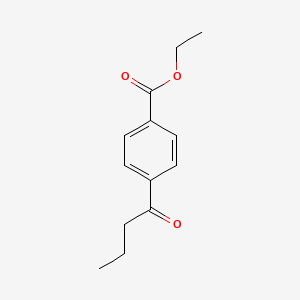
![Tert-butyl 1-(((benzyloxy)carbonyl)amino)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B1403265.png)
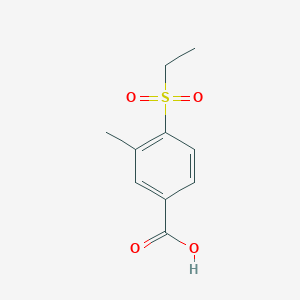
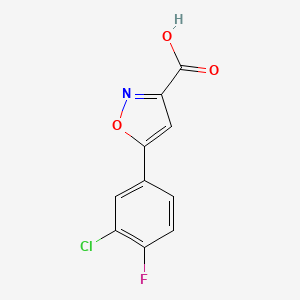
![2,6-Dibromo-4,4-bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene](/img/structure/B1403270.png)